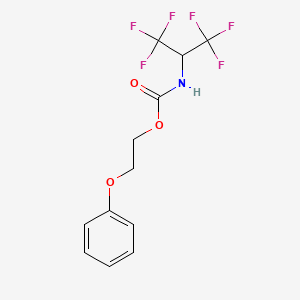
2-Phenoxyethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenoxyethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a phenoxyethyl group linked to a carbamate moiety, which is further substituted with a hexafluoropropan-2-yl group. The presence of fluorine atoms imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate typically involves the reaction of 2-phenoxyethanol with 1,1,1,3,3,3-hexafluoro-2-propanol in the presence of a suitable carbamoylating agent. Commonly used agents include phosgene, triphosgene, or carbonyldiimidazole. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions, such as temperature and pressure, to maximize yield and purity. Solvent selection is crucial, with polar aprotic solvents like dimethylformamide or dichloromethane often preferred.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The phenoxyethyl group can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the hexafluoropropan-2-yl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of phenoxyacetic acid derivatives.
Reduction: Formation of 2-phenoxyethylamine.
Substitution: Formation of substituted carbamates with varying functional groups.
Scientific Research Applications
2-Phenoxyethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated organic compounds and polymers.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The hexafluoropropan-2-yl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. This interaction can modulate the activity of target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A precursor used in the synthesis of fluorinated compounds.
Phenoxyacetic acid: A structurally related compound with different functional groups.
Fluorinated carbamates: A class of compounds with similar structural features and applications.
Uniqueness
2-Phenoxyethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate stands out due to its unique combination of a phenoxyethyl group and a hexafluoropropan-2-yl carbamate moiety. This combination imparts distinct chemical properties, such as high thermal stability and resistance to hydrolysis, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H11F6NO3 |
|---|---|
Molecular Weight |
331.21 g/mol |
IUPAC Name |
2-phenoxyethyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate |
InChI |
InChI=1S/C12H11F6NO3/c13-11(14,15)9(12(16,17)18)19-10(20)22-7-6-21-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,19,20) |
InChI Key |
SSIBXHRRNITERG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC(=O)NC(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















